molecular formula C11H18O5 B12091211 2-Hydroxyethyl prop-2-enoate;oxepan-2-one

2-Hydroxyethyl prop-2-enoate;oxepan-2-one

Katalognummer: B12091211
Molekulargewicht: 230.26 g/mol
InChI-Schlüssel: RWNJPRZBKSXYBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxyethyl prop-2-enoate;oxepan-2-one is a compound with the molecular formula C26H40N2O7 and a molecular weight of 492.605 g/mol . It is known for its unique structure, which includes both a hydroxyethyl group and an oxepanone ring. This compound is used in various industrial and scientific applications due to its versatile chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl prop-2-enoate;oxepan-2-one typically involves the reaction of 2-hydroxyethyl prop-2-enoate with oxepan-2-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored to ensure consistent quality. The product is then purified using techniques such as distillation or crystallization to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxyethyl prop-2-enoate;oxepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are tailored to achieve the desired transformation .

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-Hydroxyethyl prop-2-enoate;oxepan-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Hydroxyethyl prop-2-enoate;oxepan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the oxepanone ring can undergo ring-opening reactions. These interactions and reactions contribute to the compound’s effects in various applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its combination of a hydroxyethyl group and an oxepanone ring, which provides a balance of reactivity and stability. This makes it suitable for a wide range of applications, from industrial production to scientific research .

Eigenschaften

Molekularformel

C11H18O5

Molekulargewicht

230.26 g/mol

IUPAC-Name

2-hydroxyethyl prop-2-enoate;oxepan-2-one

InChI

InChI=1S/C6H10O2.C5H8O3/c7-6-4-2-1-3-5-8-6;1-2-5(7)8-4-3-6/h1-5H2;2,6H,1,3-4H2

InChI-Schlüssel

RWNJPRZBKSXYBL-UHFFFAOYSA-N

Kanonische SMILES

C=CC(=O)OCCO.C1CCC(=O)OCC1

Verwandte CAS-Nummern

110489-05-9

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.